gamma-Glutamylaspartic acid
gamma-Glutamylaspartic acid
NG-L-Glutamyl-L-aspartic acid, also known as glu-asp or NG-L-glutamyl-L-aspartate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. NG-L-Glutamyl-L-aspartic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Outside of the human body, NG-L-glutamyl-L-aspartic acid can be found in pulses. This makes NG-L-glutamyl-L-aspartic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
16804-55-0
VCID:
VC21003675
InChI:
InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1
SMILES:
C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N
Molecular Formula:
C9H14N2O7
Molecular Weight:
262.22 g/mol
gamma-Glutamylaspartic acid
CAS No.: 16804-55-0
Cat. No.: VC21003675
Molecular Formula: C9H14N2O7
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | NG-L-Glutamyl-L-aspartic acid, also known as glu-asp or NG-L-glutamyl-L-aspartate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. NG-L-Glutamyl-L-aspartic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Outside of the human body, NG-L-glutamyl-L-aspartic acid can be found in pulses. This makes NG-L-glutamyl-L-aspartic acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 16804-55-0 |
| Molecular Formula | C9H14N2O7 |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |
| Standard InChI | InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |
| Standard InChI Key | JTJZAUVWVBUZAU-WHFBIAKZSA-N |
| Isomeric SMILES | C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
| SMILES | C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
| Canonical SMILES | C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
| Melting Point | 192-195°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator